3-(1-Benzyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole-6-carbonitrile
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Overview
Description
3-(1-Benzyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole-6-carbonitrile is a complex organic compound with a unique structure that combines an indole core with a tetrahydropyridine ring and a benzyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole-6-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Core: Starting with a suitable indole precursor, the indole core is synthesized through cyclization reactions.
Introduction of the Tetrahydropyridine Ring: The tetrahydropyridine ring is introduced via a series of hydrogenation and cyclization reactions.
Attachment of the Benzyl Group: The benzyl group is attached through a nucleophilic substitution reaction, often using benzyl halides as reagents.
Formation of the Carbonitrile Group: The carbonitrile group is introduced through a cyanation reaction, typically using reagents like sodium cyanide or potassium cyanide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(1-Benzyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Benzyl halides for nucleophilic substitution or electrophilic reagents like bromine for electrophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
3-(1-Benzyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole-6-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or neuroprotective properties.
Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-(1-Benzyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole-6-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(1-Benzyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole-5-carbonitrile: Similar structure but with a different position of the carbonitrile group.
1-(1-Benzyl-1,2,3,6-tetrahydro-4-pyridinyl)-1,3-dihydro-2H-benzimidazol-2-one: Contains a benzimidazole core instead of an indole core.
Uniqueness
3-(1-Benzyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole-6-carbonitrile is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole-6-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3/c22-13-17-6-7-19-20(14-23-21(19)12-17)18-8-10-24(11-9-18)15-16-4-2-1-3-5-16/h1-8,12,14,23H,9-11,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZXXTDYPNSWGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CNC3=C2C=CC(=C3)C#N)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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